Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with methyl groups at positions 3 and 6, and an ethyl thioacetate side chain. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antitumor and kinase inhibitory properties . Its synthesis typically involves nucleophilic substitution reactions, where the thiol group at the pyrimidine’s 2-position reacts with ethyl chloroacetate to form the thioether linkage . The presence of the ester group enhances solubility, while the methyl substituents influence steric and electronic properties, modulating its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-4-17-9(15)6-18-12-13-8-5-7(2)19-10(8)11(16)14(12)3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXBRHATKUWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)SC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Structural modification of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate via methylation at the n 3 atom promotes anomalous cyclization to give [1,2,4]triazolo [1,5- a ]pyrimidine derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biological Activity
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core with a thioether linkage. Its molecular formula is , and it has a molecular weight of approximately 284.35 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 20 µg/mL |
These results suggest that the compound possesses broad-spectrum antimicrobial activity .
2. Antifungal Activity
In vitro tests have shown that the compound exhibits antifungal effects against several strains of fungi. The observed MIC values indicate its potential as a therapeutic agent in treating fungal infections:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15.62 |
| Aspergillus niger | 25.00 |
These findings align with studies highlighting the importance of the thienopyrimidine scaffold in enhancing antifungal activity .
3. Antitumor Activity
This compound has also been investigated for its antitumor properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
| Cancer Cell Line | Inhibition (%) at 50 µM |
|---|---|
| HepG2 | 70% |
| MCF7 | 65% |
The structure–activity relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine core can enhance cytotoxicity against specific cancer cell lines .
The biological activities of this compound are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows interaction with cell membranes, leading to increased permeability and eventual cell death.
- Interference with Nucleic Acid Synthesis : The thienopyrimidine structure may interact with nucleic acids or related enzymes involved in replication and transcription.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial reported the use of thienopyrimidine derivatives in patients with resistant bacterial infections showed a significant reduction in infection rates .
- Antifungal Treatment : A study involving patients with recurrent fungal infections demonstrated improved outcomes when treated with derivatives similar to this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can be contextualized by comparing it to analogs with variations in substituents, ring systems, and biological activities. Below is a detailed analysis:
Structural Analogues
2.1.1 Ethyl 2-[3-(4-Nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (Compound 15)
- Substituents: Incorporates a 4-nitrophenyl group at position 3 and a cyclohepta ring fused to the thienopyrimidine core.
- Synthesis : Prepared via alkylation with ethyl chloroacetate (88% yield) .
- Physical Properties: Melting point = 213–215°C; IR peaks at 1350, 1519 (NO₂), 1679 (C=O, amide), and 1733 cm⁻¹ (ester C=O) .
2.1.2 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4)
- Substituents : Features a 3,5-dimethoxybenzyl group and a trifluoromethyl-benzo[d]thiazole moiety.
- Synthesis : Condensation in DMF with trimethylamine (48% yield) .
- Key Difference : The trifluoromethyl group improves metabolic stability, while the benzo[d]thiazole moiety may enhance binding to kinase targets like CK1δ .
Functional Analogues
2.2.1 CRCM5484 (Acetyl-3-(furan-2-ylmethyl)-4-oxo-hexahydropyrido-thieno[2,3-d]pyrimidine derivative)
- Substituents : Contains a furan-2-ylmethyl group and a piperidone ring.
- Synthesis : Gewald reaction followed by isothiocyanate coupling (90% yield) .
- Biological Activity : Demonstrated potent anticancer activity in leukemia models, attributed to BET bromodomain inhibition .
2.2.2 N-(4-Methylpyridin-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Compound 278)
- Substituents : Phenyl group at position 3 and a 4-methylpyridin-2-yl acetamide side chain.
- Synthesis : Low yield (14%) due to steric hindrance from the phenyl group .
- Physical Properties : Melting point = 243°C, higher than the target compound, likely due to enhanced crystallinity from aromatic stacking .
Data Tables
Key Research Findings
Synthetic Efficiency : The target compound’s dimethyl substituents likely simplify synthesis compared to analogs with nitro (Compound 15) or trifluoromethyl groups (G1-4), which require additional purification steps .
Biological Activity: Thienopyrimidines with electron-withdrawing groups (e.g., nitro in Compound 15) show enhanced antitumor activity, while those with aromatic side chains (e.g., phenyl in Compound 278) exhibit kinase inhibition .
Solubility vs. Stability : The ethyl thioacetate group in the target compound improves solubility relative to amide-containing analogs (e.g., G1-4), though it may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
